Ethyl 3-(3-pyridyl)acrylate
Overview
Description
Ethyl 3-(3-pyridyl)acrylate is an organic compound with the molecular formula C10H11NO2. It is a colorless oil that is soluble in dichloromethane and ethyl acetate . This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Ethyl 3-(3-pyridyl)acrylate can be synthesized through several methods. One common synthetic route involves the reaction of 3-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-(3-pyridyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(3-pyridyl)acrylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. Additionally, it is used in the development of new materials, such as conductive polymers . In biology, it can be used to study enzyme interactions and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of ethyl 3-(3-pyridyl)acrylate involves its interaction with various molecular targets. In organic synthesis, it acts as an electrophile in nucleophilic addition reactions. In biological systems, it can interact with enzymes and receptors, influencing their activity. The specific pathways involved depend on the context of its use .
Comparison with Similar Compounds
Ethyl 3-(3-pyridyl)acrylate can be compared to other similar compounds such as:
Ethyl 3-(2-pyridyl)acrylate: Similar in structure but with the pyridine ring at a different position.
Ethyl 3-(4-pyridyl)acrylate: Another positional isomer with different reactivity.
3-(3-pyridyl)acrylic acid: The acid form of the compound, which has different solubility and reactivity properties. These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl (E)-3-pyridin-3-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQSBWGIODYPE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905036 | |
Record name | Ethyl-3-pyridine acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-17-8 | |
Record name | Ethyl-3-pyridine acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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